Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].
Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is a derivative of aspartic acid, specifically modified to include an N-methyl group and a tert-butyl ester at the side chain. This compound is represented by the chemical formula CHNO and has a molecular weight of approximately 425.47 g/mol. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis by preventing premature reactions during coupling processes .
The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) include:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is primarily utilized in research related to peptide synthesis and drug design. Its structural modifications enhance the stability and bioavailability of peptides. The N-methylation can influence receptor binding and activity, making it a valuable component in studying neuropharmacological effects, particularly in relation to glutamate receptors where aspartate plays a significant role .
The synthesis of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) typically involves:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) finds applications in:
Studies have shown that the interactions of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) with various receptors can be influenced by its structural modifications. Research indicates that N-methylation alters binding affinities and selectivities towards different receptor types, providing insights into its role in neuropharmacology and potential therapeutic implications .
Several compounds share structural similarities with Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester), each offering unique properties:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Fmoc-Aspartic Acid (tert-Butyl Ester) | High | Direct precursor; lacks N-methylation |
Fmoc-N-Methyl-Threonine (tert-Butyl Ester) | Moderate | Different amino acid; used for similar applications |
Fmoc-N-Methyl-Alanine | Moderate | Simpler structure; often used in peptide synthesis |
Fmoc-N-Methyl-β-Alanine | Moderate | β-amino acid; offers different biological activities |
Fmoc-N-Methyl-Leucine | Moderate | Larger side chain; affects peptide properties |
These compounds highlight the versatility of N-methylated amino acids in peptide synthesis while underscoring the unique characteristics of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) that make it particularly useful in specific research contexts .
Fmoc-N-Me-Asp(OtBu)-OH is a synthetic derivative of aspartic acid, characterized by three key modifications:
Molecular Specifications:
Property | Value | Source |
---|---|---|
CAS Number | 152548-66-8 | |
Molecular Formula | C₂₄H₂₇NO₆ | |
Molecular Weight | 425.47 g/mol | |
Optical Rotation | [α]₂²/D -39.0° (c = 0.5% in DMF) | |
Melting Point | 135–140°C |
The development of Fmoc-N-Me-Asp(OtBu)-OH traces back to advancements in peptide protection strategies:
Key Historical Milestones:
Fmoc-N-Me-Asp(OtBu)-OH is integral to SPPS due to its tailored reactivity and compatibility with automated systems:
Comparative Analysis of Aspartic Acid Protecting Groups:
Protecting Group | Aspartimide Formation (Asp-Gly Sequences) | Epimerization Risk |
---|---|---|
Fmoc-Asp(OtBu) | High (up to 0.5%/cycle) | Moderate |
Fmoc-Asp(OBno) | Low (near zero) | Low |
Fmoc-N-Me-Asp(OtBu) | Minimal (0.1%/cycle) | Negligible |
Data derived from comparative studies.
The synthesis of Fmoc-N-Me-Asp(OtBu)-OH requires a comprehensive approach to amino acid protection that ensures selective reaction at specific functional groups while maintaining structural integrity [1]. The fluorenylmethoxycarbonyl protecting group serves as the primary amino protection strategy, offering excellent stability against acidic conditions and selective removal under basic conditions using piperidine [33]. This base-labile protecting group is particularly advantageous in solid-phase peptide synthesis applications where compatibility with other reagents is essential [4].
The Fmoc protection mechanism involves the reaction of the amino group with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc chloride, forming a stable carbamate linkage [33]. The fluorenyl group provides steric hindrance that prevents unwanted side reactions while maintaining the protecting group's stability during subsequent synthetic steps [4].
Boc protection strategies offer an alternative approach, utilizing di-tert-butyl dicarbonate as the protecting agent [8]. The tert-butyloxycarbonyl group demonstrates excellent stability under basic conditions but can be readily removed under acidic conditions [8]. The selection between Fmoc and Boc protection depends on the subsequent synthetic steps and compatibility with other protecting groups employed in the synthesis [4].
tert-Butyl esterification of the carboxylic acid functionality represents a critical protection strategy for aspartic acid derivatives [6]. The tert-butyl ester group exhibits remarkable stability against nucleophiles and reducing agents while allowing convenient deprotection under acidic conditions [9]. The esterification process typically employs tert-butyl acetate in the presence of bis(trifluoromethanesulfonyl)imide, achieving high yields with minimal side reactions [9].
The Leuckart-Wallach reaction provides an efficient method for the reductive methylation of amino groups in aspartic acid derivatives [10]. This reaction utilizes formic acid as both the methylating agent and reducing agent, proceeding through an iminium ion intermediate that undergoes reduction by formate anions [10] [12]. The reaction typically requires elevated temperatures between 180-200°C and demonstrates high selectivity for tertiary amine formation [10].
The mechanism of the Leuckart-Wallach reaction involves initial formation of an iminium ion intermediate through condensation of the amino group with formaldehyde generated in situ from formic acid [12]. The iminium ion subsequently undergoes reduction by formate anions acting as a hydride source, yielding the N-methylated product [10]. This methodology has been successfully applied to various amino acid derivatives, achieving yields exceeding 70% under optimized conditions [3].
Oxazolidinone reduction represents an alternative methylation strategy that offers superior control over stereochemistry and reaction conditions [11]. The method involves formation of an oxazolidinone intermediate through cyclization of the protected amino acid, followed by reductive opening with borane or lithium aluminum hydride [11]. This approach demonstrates particular effectiveness with cysteine derivatives and other electronically neutral amino acid substrates [11].
The oxazolidinone methodology begins with cyclization of the Fmoc-protected amino acid using carbonyldiimidazole or similar activating agents [11]. The resulting oxazolidinone intermediate undergoes reductive ring opening under mild conditions, typically using sodium borohydride in the presence of acidic conditions [11]. This method achieves overall yields of 91% for N-methylcysteine derivatives and demonstrates excellent compatibility with various side chain protecting groups [11].
Optimization of reaction conditions for Fmoc-N-Me-Asp(OtBu)-OH synthesis requires systematic evaluation of temperature, solvent composition, reaction time, and reagent stoichiometry [23]. Statistical design of experiments methodologies enable identification of optimal parameters while minimizing the number of experimental trials required [23]. Response surface methodology has proven particularly effective for mapping the relationship between reaction variables and product yield [23].
Temperature optimization studies indicate that elevated temperatures between 120-140°C provide optimal reaction rates for the methylation step while minimizing decomposition of the protecting groups [10]. Lower temperatures result in incomplete conversion, while temperatures exceeding 160°C lead to significant side product formation and protecting group instability [10]. The optimal temperature range ensures complete methylation while maintaining product integrity [5].
Solvent selection plays a crucial role in achieving high purity and yield [21]. Two-phase reaction systems utilizing organic solvents that form biphasic mixtures with water demonstrate superior performance compared to single-phase systems [21]. Ethyl acetate and dichloromethane have proven most effective for the organic phase, providing excellent solubility for the protected amino acid substrates while facilitating product isolation [21].
Reagent stoichiometry optimization reveals that slight excess of methylating agent improves conversion efficiency without significantly increasing side product formation [20]. A 1.1 to 1.2 molar equivalent of the methylating reagent relative to the amino acid substrate provides optimal results [20]. Higher stoichiometric ratios lead to increased formation of dimethylated byproducts, while lower ratios result in incomplete conversion [3].
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Temperature (°C) | 120-140 | +85% | +92% |
Reaction Time (h) | 4-6 | +78% | +89% |
Methylating Agent Ratio | 1.1-1.2 eq | +82% | +94% |
pH | 9.0-9.5 | +79% | +91% |
Industrial synthesis of Fmoc-N-Me-Asp(OtBu)-OH employs continuous flow reactor systems that enable precise control of reaction parameters and improved safety profiles [21]. The two-phase circulation method represents a significant advancement in large-scale production, achieving reagent utilization rates approaching 100% through systematic recycling of unreacted starting materials [21]. This methodology reduces production costs while maintaining product quality standards required for pharmaceutical applications [25].
The industrial protocol begins with preparation of high-purity starting materials, requiring aspartic acid with purity exceeding 98% to ensure consistent product quality [21]. The amino acid substrate undergoes dissolution in deionized water with an equimolar amount of strong base, maintaining pH values below 11.5 to prevent degradation [21]. Concurrent preparation of the Fmoc chloride solution in organic solvent creates the two-phase reaction system essential for efficient synthesis [21].
Process optimization for large-scale production focuses on maximizing throughput while maintaining stringent quality standards [25]. Enhanced specifications for industrial Fmoc amino acid production require High-Performance Liquid Chromatography purity levels exceeding 99%, with all amino acid-related impurities quantified and controlled below 0.2% [25]. Enantiomeric purity standards mandate levels above 99.8% to ensure consistency in downstream applications [25].
Environmental Hazard